7-Methyl Camptothecin

Description

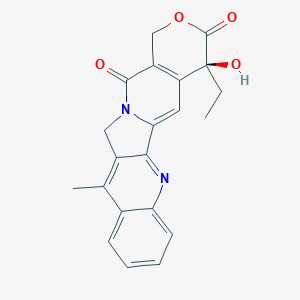

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCMSKXVQYEFOZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430915 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78287-26-0 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 7 Methyl Camptothecin

Methodologies for the Total Synthesis of Camptothecin (B557342) Scaffolds Relevant to 7-Substitution

The total synthesis of the complex pentacyclic structure of camptothecin is a challenging endeavor that has attracted considerable attention from synthetic chemists. bohrium.comsemanticscholar.org These synthetic routes are crucial not only for producing the natural product itself but also for creating a platform to generate structurally diverse analogues that are not accessible through semi-synthesis from the natural isolate. A flexible synthetic strategy allows for the introduction of various substituents on the A and B rings, including the C7 position. bohrium.comnih.gov

Key strategies in total synthesis often involve the construction of the quinoline (A and B rings) and pyrroloquinoline (A, B, and C rings) core, followed by the annulation of the D and E rings. acs.org For relevance to 7-substitution, synthetic designs must accommodate the introduction of a methyl group or a precursor functional group at the C7 position. This can be achieved by utilizing appropriately substituted starting materials for the construction of the A ring. For instance, a Friedländer annulation approach, a common method for quinoline synthesis, could employ a substituted ortho-aminoaryl ketone to build the A/B ring system with a desired C7-substituent already in place.

Cascade or domino reactions have also been developed to concisely construct the core ring systems. semanticscholar.org A gold(I)-catalyzed hydroamination/cycloisomerization cascade, for example, has been used to efficiently yield indolizino[8,7-b]indole and indolo[2,3-a]-quinolizine derivatives, which are key intermediates. semanticscholar.org The flexibility of these methods allows for the use of precursors that can be modified to introduce functionality at the C7 position, thereby enabling the synthesis of compounds like 7-Methyl Camptothecin from the ground up.

Semisynthetic Approaches to this compound

Semisynthesis, starting from the naturally abundant camptothecin, is the more common and often more practical approach for preparing derivatives like this compound. These methods focus on the direct chemical modification of the CPT core.

An established method for the preparation of this compound involves a free-radical reaction. tandfonline.com This route treats camptothecin with hydrogen peroxide (H₂O₂), ferrous sulfate heptahydrate (FeSO₄·7H₂O), and acetaldehyde (CH₃CHO) in aqueous sulfuric acid (H₂SO₄). tandfonline.com This reaction, a type of Minisci reaction, introduces the methyl group at the C7 position, but typically results in moderate yields of less than 70%. tandfonline.com

More recent research has focused on developing more efficient and higher-yielding methods. A novel route has been reported that significantly improves the synthesis of this compound. tandfonline.com This procedure involves treating camptothecin with ferrous sulfate (FeSO₄), formamide (HCONH₂), and tert-butyl hydroperoxide ((CH₃)₃COOH) under acidic conditions, using a mixture of trifluoroacetic acid (CF₃COOH) and sulfuric acid. tandfonline.com This improved method offers several advantages, including a much higher yield of 96.1%, easier product purification without the need for column chromatography, and a faster reaction time of under one hour. tandfonline.com The use of trifluoroacetic acid is noted as important for improving the solubility of camptothecin, which contributes to the high yield. tandfonline.com

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Established Method | Novel Method |

|---|---|---|

| Reagents | CPT, H₂O₂, FeSO₄·7H₂O, CH₃CHO | CPT, FeSO₄, HCONH₂, (CH₃)₃COOH |

| Solvent/Acid | Aqueous H₂SO₄ | CF₃COOH, H₂SO₄, H₂O |

| Reported Yield | <70% | 96.1% |

| Reaction Time | Not specified | < 1 hour |

| Purification | Column chromatography may be needed | Simple precipitation and washing |

The mechanism for the methylation at the C7 position of camptothecin in acidic media is understood to be a radical-based process. tandfonline.com In the novel synthetic route, the source of the crucial methyl radical is the tert-butyl hydroperoxide. tandfonline.com In the presence of a transition-metal salt like ferrous sulfate, t-butyl hydroperoxide generates a t-butoxy radical. This t-butoxy radical can then undergo fragmentation to produce a methyl radical and acetone. The highly reactive methyl radical then attacks the C7 position of the protonated camptothecin scaffold to yield the final this compound product. tandfonline.com

Rational Design Principles for 7-Substituted Camptothecin Analogues

The design of CPT analogues is guided by structure-activity relationship (SAR) studies, which aim to improve features such as potency, solubility, and stability of the lactone E-ring. nih.gov The C7 position has been identified as a key site for modification that can significantly influence the biological activity of the molecule. nih.gov

The theoretical basis for modifying the C7 position stems from molecular modeling and binding studies of camptothecin with its molecular target, the topoisomerase I-DNA covalent complex. nih.govnih.gov These studies indicate that the C7 position of the drug is situated in a region of the binding pocket that can accommodate additional substituents with considerable structural diversity. nih.govnih.gov This suggests that modifications at this site are less likely to disrupt the critical interactions required for inhibiting the enzyme and more likely to introduce new, favorable interactions.

Furthermore, SAR studies have consistently shown that introducing lipophilic groups at the C7 position can lead to enhanced cytotoxic activity. nih.govnih.gov This has led to the development of numerous potent analogues, including 7-ethyl, 7-alkylsilyl, and other derivatives, which often exhibit improved pharmacological profiles compared to the parent compound. nih.govnih.gov This principle underpins the interest in this compound and other C7-modified analogues as potential therapeutic agents. The success of compounds like gimatecan and belotecan (CKD-602), which are C7-substituted CPTs that have reached clinical development, validates the rationale of targeting this position for modification. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Acetone |

| Belotecan (CKD-602) |

| Camptothecin (CPT) |

| Ferrous sulfate |

| Ferrous sulfate heptahydrate |

| Formamide |

| Gimatecan |

| Hydrogen peroxide |

| Sulfuric acid |

| tert-Butyl hydroperoxide |

Synthesis of Diverse 7-Alkyl and Other 7-Substituted Derivatives

The introduction of alkyl and other substituents at the C7 position of camptothecin is a key strategy for creating novel analogs. A common synthetic approach begins with a Minisci-type free radical reaction on the CPT core. For instance, 7-hydroxymethylcamptothecin can be generated by reacting CPT with hydrogen peroxide and ferrous sulfate in an aqueous methanol-sulfuric acid solution. nih.gov This intermediate serves as a versatile precursor for further modifications.

To create a more reactive intermediate for nucleophilic substitution, the hydroxyl group is often converted into a good leaving group. Treating 7-hydroxymethylcamptothecin with hydrobromic acid, for example, yields 7-bromomethylcamptothecin. nih.gov Similarly, the Sawada method can be employed to produce 7-chloromethyl-CPT. nih.govtandfonline.com These halogenated intermediates readily react with a wide range of nucleophiles to introduce diverse functionalities.

Beyond simple alkyl groups, various other motifs have been introduced at C7. For example, a series of 7-cycloalkylcamptothecin derivatives have been synthesized and shown to exhibit high antitumor activity, often exceeding that of reference compounds like SN-38 and Topotecan (B1662842). nih.gov Another class of derivatives, 7-aryliminomethyl camptothecins, has been prepared by condensing camptothecin-7-aldehyde (CPT-CHO) with various aromatic amines. nih.govresearchgate.net Structure-activity relationship studies of these imines revealed that ortho-substituted compounds generally possess higher cytotoxic potency than their para-substituted counterparts. nih.govresearchgate.net

The synthesis of these derivatives allows for a systematic exploration of how the size, lipophilicity, and electronic properties of the C7 substituent impact the biological activity of the camptothecin scaffold. acs.org

Integration of Specific Functional Motifs at C7 (e.g., N-substituted-methyl, oxyiminomethyl, thioureidopiperazinyl)

Building upon the general synthetic strategies, specific functional motifs have been incorporated at the C7 position to generate compounds with potent and, in some cases, targeted cytotoxic activity.

N-substituted-methyl Derivatives: The synthesis of 7-(N-substituted-methyl)-camptothecin derivatives often utilizes the 7-halomethyl-CPT intermediates. For example, 7-bromomethylcamptothecin can be coupled with various substituted sulfonylpiperazines in dry DMF to produce 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-CPT derivatives. nih.gov This approach has yielded compounds with potent cytotoxicity, particularly against multidrug-resistant (MDR) cell lines. nih.gov Another strategy involves the reaction of 7-chloromethyl-CPT with N-Boc protected piperazine, followed by deprotection and subsequent reaction to introduce the final substituent. nih.govtandfonline.com This multi-step process enables the creation of a diverse library of compounds by modifying the final acylation or substitution step. nih.govtandfonline.com

Oxyiminomethyl Derivatives: A series of 7-oxyiminomethyl derivatives have been prepared through the condensation of 20S-CPT-7-aldehyde or 7-keto-CPT with a variety of O-substituted hydroxylamines (alkyl, aryl, heteroaryl, etc.). acs.orgnih.govacs.org This reaction typically produces a mixture of E and Z diastereoisomers. acs.org Many of these derivatives have demonstrated potent cytotoxic activity against cancer cell lines like the H460 non-small cell lung carcinoma line. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) analyses have indicated that lipophilicity is a key parameter correlated with the cytotoxicity of these compounds. nih.gov The 7-tert-butoxyiminomethylcamptothecin derivative, in particular, was identified as one of the most active compounds in its series. acs.org

Thioureidopiperazinyl Derivatives: To create 7-[(N-substituted-thioureidopiperazinyl)-methyl]-camptothecin derivatives, a specific synthetic route is employed. tandfonline.comtandfonline.comnih.gov The synthesis starts with the conversion of CPT to 7-chloromethyl-CPT. tandfonline.com This intermediate is then treated with N-Boc protected piperazine. The protective Boc group is subsequently removed using trifluoroacetic acid (TFA) to yield a key piperazinylmethyl-CPT intermediate. tandfonline.com Finally, this intermediate is reacted with various isothiocyanates to form the desired N-substituted thiourea linkage, affording the target compounds. tandfonline.comtandfonline.comnih.gov Several compounds from this series have shown promising antiproliferative activity against multidrug-resistant cell lines, suggesting that the incorporation of the piperazinyl-thiourea motif at C7 can lead to potent new anticancer drug candidates. tandfonline.comnih.gov

Table 1: Examples of Synthesized 7-Substituted Camptothecin Derivatives and Their Biological Activity This table is interactive. You can sort the columns by clicking on the headers.

| Derivative Class | Specific Compound Example | Target Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Thioureidopiperazinyl | Compound 13o | KBvin (MDR) | 0.275 µM | tandfonline.comnih.gov |

| Thioureidopiperazinyl | Compound 13g | KBvin (MDR) | 0.514 µM | tandfonline.comnih.gov |

| Sulfonylpiperazinyl | Compound 12l | KB-VIN (MDR) | 1.2 nM | nih.gov |

| Sulfonylpiperazinyl | Compound 12k | KB-VIN (MDR) | 20.2 nM | nih.gov |

| Oxyiminomethyl | t-Bu derivative (15) | H460 | ~0.01-0.3 µM range | acs.org |

| Piperazinyl-sulfonylamidine | Compound 13r | KB-VIN (MDR) | 0.38 µM | researchgate.net |

| Piperazinyl-sulfonylamidine | Compound 13p | KB-VIN (MDR) | 0.85 µM | researchgate.net |

Molecular Mechanisms of Action and Cellular Biology

Topoisomerase I Poisoning by 7-Methyl Camptothecin (B557342) and Analogues

The primary mechanism of action for 7-Methyl Camptothecin is the poisoning of DNA topoisomerase I (Top1). This process does not involve the direct inhibition of the enzyme's catalytic activity but rather the stabilization of a transient intermediate in the catalytic cycle, leading to catastrophic DNA damage for the cell.

Topoisomerase I alleviates torsional stress in DNA by introducing a transient single-strand break, forming a covalent binary complex with the 3'-end of the broken DNA strand. nih.govacs.org This allows the intact strand to rotate around the break, after which the enzyme re-ligates the DNA backbone. nih.gov Camptothecin and its analogues, including this compound, intervene at this stage by binding to the Top1-DNA binary complex. nih.govacs.orgnih.gov This binding event creates a stable ternary complex, effectively trapping the enzyme on the DNA. nih.govacs.org

The camptothecin molecule intercalates into the DNA at the site of the single-strand break, with specific hydrogen bonds and hydrophobic interactions contributing to the stability of this ternary cleavable complex. acs.orgmdpi.comnih.gov The stability of this complex is a critical determinant of the drug's cytotoxic potential. nih.govresearchgate.net Analogues that form more persistent ternary complexes generally exhibit greater antitumor activity, as a longer-lived complex increases the probability of collision with cellular machinery. nih.govresearchgate.net Modifications to the camptothecin structure, such as substitutions at the 7-position, can significantly influence the stability of this complex. aacrjournals.org For instance, alkyl substitutions at the C7 position have been shown to enhance cytotoxic activity. aacrjournals.org

Table 1: Comparative Cytotoxicity of Camptothecin Analogues in Human Tumor Cell Lines This table provides a comparative view of the cytotoxic potential of various camptothecin analogues, highlighting the impact of structural modifications on their activity.

| Compound | Cell Line | IC50 (nM) | Fold Difference vs. Lurtotecan |

|---|---|---|---|

| 7-Methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC) | A-498 (renal) | 1.1 | 4.5 |

| HT-29 (colon) | 0.4 | 12.5 | |

| PC-3 (prostate) | 1.0 | 2.0 | |

| Lurtotecan | A-498 (renal) | 5.0 | 1.0 |

| HT-29 (colon) | 5.0 | 1.0 | |

| PC-3 (prostate) | 2.0 | 1.0 | |

| Topotecan (B1662842) | A-498 (renal) | 20.0 | 0.25 |

| HT-29 (colon) | 10.0 | 0.5 | |

| PC-3 (prostate) | 8.0 | 0.25 | |

| SN-38 | A-498 (renal) | 4.0 | 1.25 |

| HT-29 (colon) | 1.0 | 5.0 | |

| PC-3 (prostate) | 2.0 | 1.0 |

Data adapted from a study on the biological activity of 7-Methyl-10,11-ethylenedioxy-20(S)-camptothecin. aacrjournals.org

The stabilized ternary complex becomes a significant obstacle for the progression of DNA replication forks and RNA polymerases. nih.govresearchgate.net During DNA replication, the collision between a replication fork and the camptothecin-stabilized cleavable complex is a key event that transforms the single-strand break into a lethal DNA double-strand break. nih.govresearchgate.net This conversion is thought to be the primary source of the potent cytotoxicity of this class of drugs. nih.gov

The collision of replication forks with the ternary complex results in the generation of DNA double-strand breaks, which are highly toxic lesions for the cell. nih.govresearchgate.net The formation of these breaks triggers a cascade of cellular responses known as the DNA damage response. researchgate.net This response involves the activation of various signaling pathways that attempt to repair the damage.

However, if the damage is too extensive, these pathways will instead initiate programmed cell death, or apoptosis. nih.govnih.govnih.gov The induction of apoptosis is a hallmark of camptothecin activity and is directly correlated with the stability of the ternary cleavable complex. nih.gov The process of apoptosis is characterized by a series of morphological and biochemical changes, including the fragmentation of DNA into nucleosome-sized pieces, which can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel. nih.govnih.gov Studies have shown that camptothecin and its derivatives induce these apoptotic features in a time- and concentration-dependent manner. nih.govnih.gov

Investigation of Emerging Molecular Targets and Related Pathways

Modulation of Proteasomal Degradation Pathways (e.g., Topoisomerase I, Werner Syndrome Protein)

The cellular response to the DNA damage induced by camptothecin derivatives involves the ubiquitin-proteasome system, a major pathway for protein degradation. Following the formation of the stabilized Topo I-DNA covalent complex, Topo I itself becomes a target for proteasomal degradation. nih.govoncotarget.com This degradation is a dose- and time-dependent process and is preceded by the appearance of high molecular weight ubiquitinated forms of the enzyme. nih.gov The degradation of Topo I is not merely a consequence of cell death but appears to be a specific cellular response to the drug-induced DNA damage. nih.govoncotarget.comharvard.edu The rate of Topo I degradation has been linked to cellular resistance to camptothecins. oncotarget.comharvard.edu

Another important protein targeted for degradation following camptothecin treatment is the Werner Syndrome Protein (WRN). nih.govnih.gov WRN is a RecQ helicase involved in DNA repair, replication, and maintaining genomic stability. nih.gov Treatment with camptothecin leads to the ubiquitination and subsequent proteasomal degradation of WRN. nih.govnih.gov This degradation is enhanced by the interaction between WRN and the E3 ubiquitin ligase MIB1. nih.gov The loss of WRN function can sensitize cells to the cytotoxic effects of camptothecin and promote cellular senescence. nih.govnih.gov

| Protein Target | Consequence of Camptothecin Treatment | Cellular Pathway Involved | Reference |

| Topoisomerase I | Ubiquitination and subsequent degradation | Ubiquitin-Proteasome System | nih.govoncotarget.com |

| Werner Syndrome Protein | Ubiquitination and subsequent degradation | Ubiquitin-Proteasome System (mediated by MIB1) | nih.govnih.gov |

Influence on Neddylation and NF-κB Signaling

Recent research has uncovered a novel mechanism of action for camptothecin involving the neddylation pathway and its influence on NF-κB signaling. Neddylation is a post-translational modification process that regulates the activity of cullin-RING ligases (CRLs), which are key enzymes in the ubiquitin-proteasome system. Camptothecin has been shown to inhibit the neddylation pathway.

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cell survival. xjtu.edu.cn The activation of NF-κB is often associated with resistance to apoptosis. nih.gov Camptothecin-induced DNA damage can lead to the activation of NF-κB as a cellular stress response. nih.govmdpi.com This activation involves the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate target genes. nih.gov The inhibition of NF-κB activation has been shown to enhance camptothecin-induced apoptosis. nih.gov The interplay between camptothecin, the neddylation pathway, and NF-κB signaling represents an important area of ongoing research to fully understand the cellular responses to this class of compounds. nih.gov

Stereochemical Specificity and Structural Requirements for Biological Activity

The biological activity of this compound and its analogues is highly dependent on specific stereochemical features and the integrity of its core structure.

Absolute Requirement of the 20(S)-Configuration

The chiral center at the C-20 position of the E-ring is of paramount importance for the anti-tumor activity of camptothecin derivatives. The natural and biologically active form of camptothecin possesses the 20(S)-hydroxyl configuration. This specific stereochemistry is crucial for the proper orientation of the molecule within the Topo I-DNA covalent complex, allowing for the stabilization of the cleavable complex. Modifications or inversion of this configuration to the 20(R) form leads to a significant loss of biological activity. The synthesis of various camptothecin derivatives consistently demonstrates that maintaining the 20(S)-configuration is a critical requirement for potent Topo I inhibition and cytotoxicity. nih.govmdpi.com

Functional Role of the E-Ring Lactone Moiety

The α-hydroxy lactone in the E-ring is another indispensable feature for the biological activity of this compound. researchgate.net This lactone ring is susceptible to hydrolysis under physiological conditions (pH 7.4), opening to form a water-soluble, but significantly less active, carboxylate form. researchgate.net The closed lactone form is essential for binding to and stabilizing the Topo I-DNA cleavable complex. researchgate.netnih.govnih.govresearchgate.netaacrjournals.org The planar structure of the five-ring system allows the drug to intercalate at the DNA cleavage site, and the lactone E-ring is believed to interact with specific amino acid residues of the Topoisomerase I enzyme. pnas.org

Efforts to improve the stability of the lactone ring have been a major focus in the development of new camptothecin analogues. For instance, the synthesis of homocamptothecin, which contains a seven-membered β-hydroxylactone ring, demonstrated that modifications to the E-ring that enhance lactone stability can lead to improved antitumor properties. nih.govaacrjournals.org Conversely, derivatives where the lactone is replaced by a stable ketone function have also been shown to retain potent Topo I inhibitory activity, suggesting that while the lactone is crucial in the natural product, its function in stabilizing the ternary complex can be mimicked by other chemical moieties. nih.govresearchgate.net

| Structural Feature | Importance for Biological Activity | Reference |

| 20(S)-Configuration | Absolute requirement for potent Topo I inhibition and cytotoxicity. | nih.govmdpi.com |

| E-Ring Lactone | Essential for stabilizing the Topo I-DNA cleavable complex. The closed form is the active species. | researchgate.netnih.govnih.govresearchgate.netaacrjournals.org |

Structure Activity Relationship Sar Studies of 7 Methyl Camptothecin and Derivatives

General Principles Governing Camptothecin (B557342) SAR

The anticancer activity of camptothecin (CPT) and its analogs is contingent upon several key structural features. acs.orgcabidigitallibrary.org The fundamental framework for their biological function is a planar, pentacyclic ring system, which facilitates the crucial process of intercalation with DNA. biochempeg.comyoutube.comwikipedia.org Several elements of this structure are considered indispensable for activity.

The α-hydroxy lactone of the E-ring, specifically in its 20(S) configuration, is paramount for both inhibiting topoisomerase I and demonstrating in vivo potency. acs.orgnih.gov Any alteration to this E-ring, such as replacing the lactone with a lactam, reducing it, or removing the 20-hydroxyl group, leads to the inactivation of the molecule. acs.org This hydroxyl group is believed to form a critical hydrogen bond with the topoisomerase I-DNA complex. youtube.com The lactone ring itself is highly susceptible to hydrolysis under physiological conditions (neutral or basic pH), converting to an open-ring carboxylate form that is inactive. nih.govaacrjournals.org Therefore, maintaining the closed, active lactone form is a central challenge in the development of CPT derivatives. aacrjournals.org

Furthermore, the pyridone D-ring is essential for the compound's activity. acs.orgcabidigitallibrary.org The carbonyl group at position 17 on the D-ring forms a hydrogen bond that helps stabilize the ternary complex formed by the drug, the enzyme, and DNA. wikipedia.org While the C, D, and E rings are generally considered unalterable, modifications on the A and B rings, specifically at positions 7, 9, 10, and 11, have been shown to positively influence the drug's potency, solubility, and stability. acs.orgbiochempeg.comyoutube.com

Comprehensive Analysis of 7-Substitution Impact on Biological Activity

Modifications at the C7 position of the B-ring have proven to be a particularly fruitful strategy for optimizing the therapeutic properties of camptothecin analogs. nih.gov This position can accommodate a variety of substituents, leading to significant improvements in biological activity. nih.gov

Enhanced Topoisomerase I Inhibitory Potency through 7-Substitution

Substituents at the C7 position can directly influence the interaction of the drug with the topoisomerase I-DNA covalent complex. The introduction of alkyl groups, such as ethyl or methyl, has been shown to enhance the stabilization of this ternary complex. cabidigitallibrary.orgyoutube.com This enhanced stability prevents the re-ligation of the DNA strand, which is the core mechanism of action for this class of drugs. youtube.comwikipedia.org The stability of the drug-induced cleavable complex is a key determinant of its cytotoxic potential. nih.gov For instance, studies on SN-38 (7-ethyl-10-hydroxycamptothecin) indicate that the ethyl group at the C7 position is a significant factor in stabilizing the interaction between the drug and the topoisomerase I-DNA complex. cabidigitallibrary.org This stabilization leads to a more persistent inhibition of the enzyme, thereby enhancing the drug's antitumor effect.

Influence of C7 Modifications on Cellular Cytotoxicity Profiles

The enhanced enzymatic inhibition conferred by C7 modifications translates directly to increased cytotoxicity against various cancer cell lines. youtube.com A wide range of 7-substituted CPT derivatives have been synthesized and evaluated, demonstrating potent antiproliferative activity, often superior to the parent compound or other analogs like topotecan (B1662842). nih.govnih.gov

For example, a series of novel 7-(N-substituted-methyl)-camptothecin derivatives showed potent in vitro cytotoxicity against human lung (A-549), breast (MDA-MB-231), and oral cancer (KB and KBvin) cell lines, with IC₅₀ values in the low nanomolar to micromolar range. nih.gov Similarly, another series of CPTs substituted at position 7 with alkyl or alkenyl chains bearing cyano groups also exhibited powerful cytotoxic activity against the human non-small-cell lung carcinoma H460 cell line. nih.gov The data below highlights the cytotoxic potency of various C7-substituted camptothecins compared to the reference drug, topotecan.

| Compound | C7-Substituent | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Topotecan | -CH₂N(CH₃)₂ (at C9) | H460 | 0.18 | nih.gov |

| 5a | -CN | H460 | 0.081 | nih.gov |

| 9d | -CH₂-N(piperidine)-SO₂-(4-chlorophenyl) | A-549 | 0.0023 | nih.gov |

| 9e | -CH₂-N(piperidine)-SO₂-(4-fluorophenyl) | A-549 | 0.0028 | nih.gov |

| 9r | -CH₂-N(4-methylpiperazine)-SO₂-(4-methoxyphenyl) | A-549 | 0.0031 | nih.gov |

| Irinotecan (B1672180) | -CH₂CH₃ (and modification at C10) | KB-VIN (MDR) | >100 | nih.gov |

| 13p | -CH₂-N(piperazine)-SO₂-(4-fluorophenyl) | KB-VIN (MDR) | 0.85 | nih.gov |

| 13r | -CH₂-N(piperazine)-SO₂-(4-bromophenyl) | KB-VIN (MDR) | 0.38 | nih.gov |

Notably, certain C7 modifications have been shown to overcome multidrug resistance (MDR), a significant challenge in cancer chemotherapy. nih.gov While irinotecan loses its activity completely against the MDR cell line KB-VIN, several novel 7-substituted derivatives incorporating sulfonylamidine moieties retain potent cytotoxicity. nih.gov

Effects of 7-Substituents on E-Ring Lactone Stability

The stability of the E-ring lactone is crucial for biological activity, as the open-ring carboxylate form is inactive. aacrjournals.orgresearchgate.net Modifications at the C7 position can influence the stability of the lactone ring in human plasma. It has been demonstrated that increasing the length of the carbon chain at position 7 leads to greater stability in human plasma. youtube.com This increased stability ensures that a higher concentration of the active form of the drug is available to interact with its target, topoisomerase I, over a longer period. While the primary mechanism is not fully elucidated, it is hypothesized that bulky or lipophilic groups at C7 may sterically hinder the hydrolysis of the lactone or reduce interactions with plasma proteins that can promote hydrolysis. cabidigitallibrary.orgyoutube.com

Correlation between C7 Substituents and Lipophilicity in Biological Systems

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). For camptothecin derivatives, substitutions at the C7 position significantly alter the molecule's lipophilicity, which in turn affects its biological activity. acs.orgacs.org

Increasing the length of an alkyl chain at C7, for example, increases the compound's lipophilicity. youtube.com This has been correlated with greater potency and stability in human plasma. youtube.com Quantitative structure-activity relationship (QSAR) studies on a series of 7-oxyiminomethyl derivatives found that lipophilicity was the primary parameter correlated with cytotoxicity. acs.org Highly lipophilic substituents are believed to enhance antitumor activity by improving the drug's ability to cross cell membranes via passive diffusion. youtube.com

However, the relationship is not always linear. Some QSAR models have suggested that less lipophilic substituents at position 7 might be beneficial for increasing the biological activities of certain CPT derivatives. acs.org This indicates a complex interplay between lipophilicity, water solubility, plasma protein binding, and interaction with the target enzyme. The optimal level of lipophilicity likely depends on the specific chemical nature of the substituent and the biological system being studied.

Structure-Based Approaches for Rational Design of Improved Therapeutic Profiles

The elucidation of the crystal structure of the ternary topotecan-topoisomerase I-DNA complex has provided invaluable information for the rational design of new camptothecin analogs. cabidigitallibrary.org These structural insights allow medicinal chemists to visualize how the drug binds within the cleavage site and to predict how modifications will affect this interaction. nih.govnih.gov

Binding models indicate that the C7 position of the camptothecin molecule is situated in an area that can accommodate considerable structural diversity. nih.govnih.gov This allows for the introduction of various substituents designed to form favorable interactions within the binding pocket, thereby improving pharmacological features. For example, structure-activity relationship studies, supported by docking energy calculations with models of the ternary complex, have been used to design 7-aryliminomethyl derivatives with high cytotoxic potency. nih.govresearchgate.net These studies have shown that the presence and nature of substituents can result in a substantial increase in cytotoxic activity, guiding the development of more effective therapeutic agents. researchgate.net This structure-based approach enables the targeted design of compounds with enhanced potency, greater lactone stability, and improved pharmacokinetic profiles.

Rational Design of Derivatives Based on Molecular Interaction Models

The rational design of novel 7-substituted camptothecin derivatives is largely founded on computational methods and molecular modeling of the ternary complex formed by the drug, DNA, and the enzyme topoisomerase I (Topo I). acs.orgpatsnap.com This complex is the key target of CPTs, which inhibit the enzyme's function of re-ligating cleaved DNA strands, ultimately leading to cancer cell death. pnas.orgresearchgate.net

Molecular modeling techniques, such as docking simulations and molecular dynamics, allow researchers to visualize the three-dimensional interactions within this ternary complex. patsnap.com X-ray crystallography and modeling studies have revealed that CPT binds at the enzyme-DNA interface, effectively acting as an "interfacial inhibitor." acs.orgnih.gov These models show that the position C-7 on the B-ring of the camptothecin molecule is situated in a region that can tolerate significant structural modifications without disrupting the critical interactions required for Topo I inhibition. nih.govnih.govnih.gov

This understanding provides a structural basis for designing new analogues. The key insights from these models that guide rational design include:

Accommodation of Substituents: The C-7 position can accommodate a wide variety of chemical groups, from simple alkyl chains to more complex heterocyclic rings, allowing for extensive structural modification. nih.govnih.gov

Favorable Interactions: Introducing lipophilic substituents at the C-7 position can lead to more favorable molecular interactions within the binding pocket, potentially enhancing the stability of the ternary complex. nih.gov

Increased Stability: The addition of an ethyl group at C-7, as seen in SN-38 (the active metabolite of Irinotecan), is an important factor in stabilizing the interaction between the CPT derivative and the Topo I-DNA complex. cabidigitallibrary.org

Targeted Modifications: By understanding the specific contacts between the drug and the protein-DNA complex, derivatives can be designed to enhance binding affinity and prolong the lifetime of the inhibitory complex. pnas.org For instance, hydrogen bonds are crucial in the formation of the ligand-receptor complex, and modifications at the C-7 position can be designed to optimize these interactions. openaccess.ir

These molecular modeling approaches have been instrumental in moving beyond trial-and-error synthesis, enabling a more directed and efficient discovery of second-generation CPT analogues with potentially superior pharmacological profiles. nih.gov

Strategies for Overcoming Limitations of Parent Compounds via C7 Modifications

The original camptothecin compound, despite its potent anti-tumor activity, suffered from several limitations that hindered its clinical use, including poor water solubility, instability of the active lactone E-ring, and the development of tumor cell resistance. nih.gov Modifications at the C-7 position have proven to be a highly effective strategy for addressing these drawbacks.

Improving Physicochemical Properties: One of the primary goals of C7 modification is to improve the solubility and stability of the compound. Introducing basic nitrogen-containing side chains at position 7 can make the resulting derivative more hydrophilic and thus more water-soluble. wikipedia.org For example, the clinically used drugs Topotecan and Irinotecan feature substitutions that significantly enhance water solubility compared to the parent camptothecin. cabidigitallibrary.org Furthermore, increasing the length of an alkyl carbon chain at position 7 leads to increased lipophilicity, which can improve the stability of the drug in human plasma. wikipedia.org Silatecans, which have alkylsilyl groups at position 7, are highly lipophilic and stable, showing reduced interaction with human serum albumin (HSA), which contributes to their stability in the blood. wikipedia.org

Overcoming Drug Resistance: A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps that actively remove drugs from the cancer cell. Several 7-substituted camptothecins have demonstrated the ability to overcome this resistance. mdpi.com

The oxyiminomethyl derivative ST1481 was shown to overcome drug resistance caused by transport systems. wikipedia.org

Novel derivatives with sulfonylpiperazinyl motifs at position 7 have displayed high cytotoxicity against the MDR KB-VIN cell line, against which Irinotecan was inactive. nih.gov

Similarly, a series of 7-(N-substituted-methyl)-camptothecin derivatives proved more potent than paclitaxel (B517696) against the multidrug-resistant KBvin subline. nih.gov

The compound 7-cyano-20S-camptothecin showed high in vitro cytotoxicity against a Topotecan-resistant lung carcinoma cell subline (H460/TPT). nih.gov

Enhancing Antitumor Potency: Beyond overcoming limitations, modifications at the C-7 position have led to derivatives with substantially increased cytotoxic activity. The introduction of various substituents, including alkyl, cyano, iminomethyl, and heterocyclic groups, has yielded compounds significantly more potent than first-generation drugs like Topotecan. mdpi.comnih.govnih.gov For example, increasing the hydrophobicity through C-7 alkyl groups can increase the persistence of the drug and its antiproliferative activity. acs.org A novel derivative, 9c , which features a modified aromatic heterocyclic ring at the C-7 position, exhibited cytotoxicity that was thousands of times more potent than its parent compound, FL118, against certain non-small-cell lung cancer cell lines. mdpi.com

The table below summarizes the enhanced potency of various C7-modified camptothecin derivatives against different human tumor cell lines, as measured by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Preclinical Pharmacological Evaluation and Biological Efficacy

In Vitro Cytotoxicity Profiling

The initial evaluation of 7-methyl camptothecin (B557342) derivatives involves rigorous in vitro testing to establish their cytotoxic activity against various cancer cell lines. This profiling is essential for determining the potency and spectrum of their antiproliferative effects.

A series of novel 7-(N-substituted-methyl)-camptothecin derivatives have demonstrated promising antiproliferative activity across multiple human tumor cell lines. In one study, these derivatives were evaluated against A-549 (lung carcinoma), MDA-MB-231 (breast cancer), KB (nasopharyngeal carcinoma), and KBvin (multidrug-resistant nasopharyngeal carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.0023 to 1.11 μM, indicating potent cytotoxic activity. nih.gov

Similarly, another class of derivatives, 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin analogues, were tested against a panel of five human tumor cell lines: A-549, MDA-MB-231, KB, KB-VIN (multidrug-resistant), and MCF-7 (breast cancer). These compounds also exhibited potent cytotoxicity, with IC50 values in the low micromolar to nanomolar range. nih.govnih.gov The broad-spectrum activity of these 7-methyl substituted derivatives highlights their potential as versatile anticancer agents.

Table 1: In Vitro Cytotoxicity (IC50, μM) of Selected 7-(N-substituted-methyl)-camptothecin Derivatives

| Compound | A-549 | MDA-MB-231 | KB | KBvin |

|---|---|---|---|---|

| Derivative 9d | 0.0023 | 0.0125 | 0.0084 | 0.0128 |

| Derivative 9e | 0.0031 | 0.0198 | 0.0101 | 0.0201 |

| Derivative 9r | 0.0026 | 0.0213 | 0.0099 | 0.0187 |

| Topotecan (B1662842) | 0.054 | 0.211 | 0.098 | 0.396 |

Data sourced from a study on 7-(N-substituted-methyl)-camptothecin derivatives. nih.gov

A key aspect of preclinical evaluation is comparing the potency of new derivatives to existing, clinically approved drugs. The 7-(N-substituted-methyl)-camptothecin derivatives were found to be as potent or more potent than topotecan, a clinically used camptothecin analogue. nih.gov Specifically, the most promising compounds in this series were 7- to 20-fold more potent than topotecan against the A-549 cell line. nih.gov

In a separate study, 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives also showed greater cytotoxic activity than both irinotecan (B1672180) and topotecan across five tested human tumor cell lines. nih.govnih.gov Modifications at the 7-position with alkyl groups, including methyl, have been shown to increase cytotoxic potential. wikipedia.org These comparative analyses underscore the therapeutic promise of these novel 7-methyl substituted compounds.

In Vivo Antitumor Efficacy in Preclinical Models

Following promising in vitro results, the evaluation of anticancer compounds progresses to in vivo models to assess their antitumor efficacy in a physiological system.

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.govmdpi.com While specific in vivo data for the aforementioned 7-(N-substituted-methyl) derivatives is not detailed in the provided sources, studies on other 7-substituted camptothecins demonstrate the potential of this class of compounds.

For instance, a potent 7-oxyiminomethyl camptothecin derivative showed improved efficacy in terms of tumor growth inhibition and rate of complete response when compared to topotecan in human lung tumor xenograft models. nih.govacs.org Another study on two novel water-soluble camptothecin analogues with substitutions at position 7 demonstrated their ability to induce regression of established HT-29 and SW-48 human colon tumors in xenograft models. researchgate.net The camptothecin analogue Namitecan (ST1968) was found to be superior to Irinotecan in three out of five pediatric tumor xenograft models. nih.gov Furthermore, CPT-11 (irinotecan) has shown significant antitumor activity against a range of human tumor xenografts, including colon adenocarcinoma, mammary carcinoma, and gastric adenocarcinoma. nih.gov These findings collectively suggest that 7-substituted camptothecins, including methyl derivatives, are likely to exhibit significant antitumor activity in xenograft models.

Activity against Drug-Resistant Neoplasms

A significant challenge in cancer chemotherapy is the development of drug resistance. Therefore, a crucial aspect of preclinical evaluation is to assess a new compound's activity against resistant cancer cells.

Derivatives of 7-methyl camptothecin have shown remarkable efficacy against multidrug-resistant (MDR) cancer cells. In studies involving 7-(N-substituted-methyl)-camptothecin derivatives, all tested compounds were more potent than the established anticancer drug paclitaxel (B517696) against the MDR KBvin subline, which overexpresses P-glycoprotein. nih.gov Similarly, a series of 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin analogues were all significantly more potent than topotecan against the MDR KB-VIN cell line. nih.gov Two compounds from this series, 12l and 12k, showed particularly high cytotoxicity against this resistant cell line, with IC50 values of 1.2 nM and 20.2 nM, respectively, compared to an IC50 of over 20,000 nM for topotecan. nih.gov This suggests that the introduction of specific methyl-containing substituents at the C-7 position may be an effective strategy to overcome P-glycoprotein-mediated multidrug resistance. nih.gov

Characterization of Efficacy in Multidrug-Resistant (MDR) Phenotypes

Research has demonstrated that modifications at the 7-position of the camptothecin molecule can significantly influence its activity against multidrug-resistant cancer cells. A series of novel 7-(N-substituted-methyl)-camptothecin derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of four human tumor cell lines, including the multidrug-resistant KBvin cell line. All the synthesized derivatives exhibited promising cytotoxic activity, with IC50 values ranging from 0.0023 to 1.11 μM, and were found to be as potent or more potent than the established anticancer drug topotecan. nih.gov Notably, all the tested compounds were more potent than paclitaxel against the MDR KBvin subline. nih.gov

Among the prepared derivatives, compounds 9d , 9e , and 9r were identified as having the highest antiproliferative activity. nih.gov This suggests that the introduction of specific N-substituted methyl groups at the 7-position can lead to compounds that are effective against cancer cells that have developed resistance to other chemotherapeutic agents.

Further studies into 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives also revealed potent cytotoxic activity across five human tumor cell lines, including the MDR KB-VIN cell line. nih.gov Most of these new analogues demonstrated greater cytotoxicity than the reference drugs irinotecan and topotecan. nih.gov Specifically, compounds 12l and 12k displayed the highest cytotoxicity against the KB-VIN cell line, with IC50 values of 1.2 nM and 20.2 nM, respectively. nih.gov These findings underscore the potential of 7-position modifications in developing camptothecin analogues that can effectively target and inhibit the growth of multidrug-resistant tumors. nih.gov

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 9d | A-549 | Data not specified | nih.gov |

| 9e | A-549 | Data not specified | nih.gov |

| 9r | A-549 | Data not specified | nih.gov |

| 12l | KB-VIN (MDR) | 0.0012 | nih.gov |

| 12k | KB-VIN (MDR) | 0.0202 | nih.gov |

Elucidation of Mechanisms for Overcoming Resistance

The primary mechanism by which many cancer cells develop multidrug resistance is through the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These transporters actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their efficacy. A key area of investigation for 7-modified camptothecin analogues is their interaction with these transporters.

Studies have shown that some camptothecin derivatives are substrates for ABC transporters, which can limit their clinical efficacy. nih.gov This has prompted the design of novel analogues that are not recognized or transported by these pumps. For instance, a lipophilic 7-modified camptothecin analogue, ST1481, was found to have no cross-resistance in a mitoxantrone-resistant HT29 colon carcinoma cell line (HT29/MIT) that highly overexpressed the breast cancer resistance protein (BCRP), an ABC transporter. nih.gov This lack of cross-resistance was attributed to the fact that ST1481 is not a substrate for BCRP, as evidenced by the absence of reduced intracellular accumulation in the resistant cells. nih.gov

In contrast, other camptothecins like topotecan and SN-38, which are known BCRP substrates, showed marked resistance in this cell line. nih.gov The ability of 7-modified camptothecins to bypass efflux by ABC transporters appears to be a crucial mechanism for overcoming resistance. The introduction of lipophilic substituents at the 7-position is believed to provide favorable molecular interactions that may hinder recognition by these transporters. nih.govnih.gov This suggests that the C-7 position of the camptothecin molecule is a critical site for structural modifications aimed at circumventing ABC transporter-mediated multidrug resistance. nih.gov

Broader Biological Activities and Synergistic Research

Beyond their direct cytotoxic effects on cancer cells, camptothecin derivatives are being explored for other therapeutic applications and for their potential to enhance the efficacy of other treatments when used in combination.

Evaluation of Antifungal Activity of Camptothecin Derivatives

In addition to their anticancer properties, camptothecin and its derivatives have been shown to possess antifungal activity. nih.govnih.gov A study comparing the in vitro activities of a series of camptothecin and nitidine derivatives against fungal and cancer cells found that these compounds can have potent antifungal effects. nih.gov One of the derivatives included in this study was 7-methyl-10,11-MD-20(S)-CPT. nih.gov

The mechanism of antifungal action is believed to be similar to their anticancer mechanism, which is the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription in both fungal and mammalian cells. nih.gov The study revealed that structural modifications to camptothecin derivatives can have a profound impact on their antifungal activity, with some derivatives that increase compound solubility also showing increased antifungal potency. nih.gov This suggests that with further structural modifications to enhance selectivity for fungal versus mammalian cells, camptothecin derivatives could hold promise as a new class of antifungal agents. nih.gov

| Fungal Pathogen | EC50 (μg/mL) | Minimal Inhibitory Concentration (μg/mL) | Reference |

|---|---|---|---|

| Alternaria alternata | <25 | ~75 | core.ac.uk |

| Epicoccum nigrum | ~10 | Data not specified | core.ac.uk |

| Pestalotia guepinii | ~10 | ~125 | core.ac.uk |

| Drechslera sp. | ~10 | ~100 | core.ac.uk |

| Fusarium avenaceum | <30 | ~125 | core.ac.uk |

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern cancer treatment, and there is significant interest in exploring the synergistic potential of camptothecin derivatives with other anticancer drugs. Research has shown that combining camptothecin with other agents, such as doxorubicin, can lead to synergistic inhibition of cancer cell growth. nih.gov

Some camptothecin analogues have been found to exhibit synergistic antifungal activity when used in combination with existing antifungal drugs like amphotericin B in vitro. nih.gov This suggests that camptothecin derivatives could not only serve as standalone antifungal agents but also as part of a combination therapy to treat life-threatening mycoses. nih.gov The development of drug combinations that include this compound or its derivatives could offer a promising strategy to enhance therapeutic efficacy and overcome drug resistance in both cancer and fungal infections.

Pharmacokinetic and Metabolic Research

Systemic Exposure and Distribution Characteristics in Preclinical Models

The systemic exposure and distribution of 7-Methyl Camptothecin (B557342) and other camptothecin analogs are governed by several key physicochemical and biological parameters. A crucial factor is the compound's lipophilicity, which influences its ability to cross cellular membranes and affects intracellular accumulation. Studies on camptothecin derivatives show that increasing the length of a carbon chain at position 7 leads to greater lipophilicity, which corresponds to enhanced potency and stability in human plasma bionity.com.

The pharmacokinetic profile of a drug, including key parameters like maximum drug concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), is critical for predicting its in vivo behavior science.gov. For camptothecins, these parameters are significantly influenced by the equilibrium between the active lactone and inactive carboxylate forms, as well as binding to plasma proteins such as albumin and alpha-acidic glycoprotein (AAG) medcraveonline.com. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect, and even minor changes in plasma protein concentrations can significantly alter drug exposure and potential toxicity medcraveonline.com.

| Parameter | Description | Impact on 7-Methyl Camptothecin & Analogs |

|---|---|---|

| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids. Affects membrane permeability and cellular uptake. | Increased lipophilicity, often through substitutions at position 7, can enhance potency and plasma stability bionity.com. |

| Plasma Protein Binding | The degree to which a drug attaches to proteins within the blood. | High binding to albumin and AAG reduces the free, active drug concentration. Variations in protein levels can alter toxicity medcraveonline.com. |

| Drug Transporters | Proteins that actively transport drugs across cell membranes. | Interactions with transporters like ABCG2 can influence distribution and contribute to drug resistance mechanisms mdpi.com. |

| Lactone-Carboxylate Equilibrium | The pH-dependent balance between the active (lactone) and inactive (carboxylate) forms of the drug. | The equilibrium dynamics significantly affect the concentration of the active form available to interact with its target researchgate.netresearchgate.net. |

A defining characteristic of all camptothecins, including this compound, is the pH-dependent equilibrium between the biologically active α-hydroxy-lactone E-ring and the inactive, open-ring carboxylate form researchgate.netaacrjournals.orgresearchgate.net. The lactone form is essential for the inhibition of topoisomerase I and consequent antitumor activity researchgate.netnih.gov.

Under acidic conditions (pH < 5.5), the equilibrium favors the closed lactone ring mdpi.com. However, at physiological pH (around 7.4), the equilibrium shifts significantly toward the inactive carboxylate form bionity.comresearchgate.netnih.gov. This conversion is a major factor limiting the clinical efficacy of camptothecins, as the carboxylate form has a lower therapeutic effect and is cleared from the body more rapidly nih.gov.

This equilibrium is further influenced by interactions with blood components. Human serum albumin (HSA) preferentially and with high affinity binds to the carboxylate form, which further drives the equilibrium away from the active lactone state in plasma nih.govnih.gov. In human plasma at 37°C and pH 7.4, the conversion from lactone to carboxylate is rapid and extensive nih.gov. Conversely, the lactone form can partition into the lipid bilayers of red blood cells, where it is protected from hydrolysis, leading to enhanced stability in whole blood compared to plasma nih.gov. The acidic microenvironment of some tumor tissues can shift the equilibrium back toward the active lactone form, potentially contributing to selective tumor cytotoxicity researchgate.netnih.gov.

Biotransformation Pathways and Metabolite Formation

The biotransformation of camptothecins is a complex process involving several enzymatic pathways that can lead to either activation of prodrugs or detoxification and elimination of active compounds.

Carboxylesterases (CES) are a family of enzymes crucial for the metabolic activation of certain camptothecin prodrugs mdpi.com. The most prominent example is the conversion of Irinotecan (B1672180) (CPT-11) into its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin) nih.govnih.govnih.govresearchgate.net. This bioactivation is catalyzed by CES isozymes found in the liver, intestines, and tumor tissues mdpi.comnih.govmdpi.com.

Human carboxylesterases are broadly classified into CES1 and CES2 families, which have different substrate specificities mdpi.com. CPT-11 is preferentially hydrolyzed by human CES2 capes.gov.br. The efficiency of this conversion is a critical determinant of the therapeutic efficacy of CPT-11. While this prodrug activation pathway is central to irinotecan, this compound itself is an active compound and not a prodrug that requires carboxylesterase activation in the same manner. However, it is a metabolite of the investigational agent lurtotecan, formed via cleavage of a piperazino moiety, though this process is primarily a result of photolysis rather than enzymatic action aacrjournals.org.

Glucuronidation is a major phase II metabolic pathway for the detoxification and elimination of many camptothecin analogs nih.gov. This process involves the conjugation of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly the UGT1A1 isoform nih.gov.

The cytochrome P450 (CYP450) system, a family of enzymes primarily located in the liver, is central to the oxidative metabolism of a wide range of xenobiotics, including many anticancer drugs aacrjournals.org. Several camptothecin analogs are known to be substrates for CYP450 enzymes.

For instance, Irinotecan (CPT-11) and the parent compound camptothecin are substrates of CYP3A4 medcraveonline.com. The camptothecin analog 9-aminocamptothecin is metabolized mainly by CYP3A4, leading to hydroxylated metabolites drugbank.com. Another analog, AR-67, was found to be metabolized by CYP3A5, CYP3A4, CYP1A1, and CYP1A2 nih.govnih.gov. Camptothecin itself has also been shown to act as an inhibitor of CYP3A4 induction by blocking the activation of the human pregnane X receptor (hPXR) nih.govnih.gov. Given this evidence across the camptothecin class, it is plausible that this compound may also be a substrate for one or more CYP450 isoenzymes, representing a potential pathway for its metabolic clearance. However, one study noted that 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC) was not significantly produced from its parent drug in the presence of human liver microsomes, suggesting it is not a major product of cytochrome P-450 metabolism in that specific context aacrjournals.org.

Factors Affecting Bioavailability and Stability in Biological Milieu

The therapeutic efficacy of camptothecin analogues, including this compound, is intrinsically linked to their bioavailability and stability. A crucial structural feature for their anticancer activity is the α-hydroxy lactone ring (E-ring). However, this ring is susceptible to hydrolysis under physiological conditions (pH 7.4), leading to a reversible conversion to an inactive, open-ring carboxylate form. nih.govmdpi.comresearchgate.net This conversion significantly reduces the drug's efficacy and is a primary factor limiting its bioavailability.

Lipophilicity: Increased lipophilicity, often achieved through alkyl substitutions at the 7-position, can enhance stability. bionity.com More lipophilic compounds are better able to partition into red blood cells, which reduces the rate of hydrolysis of the lactone ring in the aqueous environment of the plasma. bionity.com This improved partitioning also favors passive diffusion across cell membranes, potentially increasing intracellular accumulation and bioavailability. bionity.com

Plasma Protein Binding: Camptothecins, particularly in their carboxylate form, can bind to human serum albumin (HSA). bionity.commdpi.com This binding sequesters the inactive form, shifting the equilibrium away from the active lactone form and thereby reducing the concentration of the therapeutically active compound. bionity.com Modifications, such as the introduction of alkylsilyl groups at the 7-position in silatecan analogues, have been shown to reduce interactions with HSA, contributing to greater blood stability. bionity.com

pH: The rate of hydrolysis of the lactone ring is pH-dependent. The equilibrium favors the active lactone form in acidic environments, while physiological and alkaline pH levels promote the formation of the inactive carboxylate. nih.govmdpi.com

Light Sensitivity: Specific derivatives of this compound have demonstrated sensitivity to light. For instance, 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), a photodegradant of the drug lurtotecan, forms rapidly when plasma samples are exposed to sunlight or laboratory light. aacrjournals.orgnih.gov This highlights the importance of light protection during the preparation and administration of certain 7-methylated camptothecin analogues to maintain their stability. nih.gov Interestingly, in whole blood, the formation of MEC from its parent compound was significantly less pronounced under laboratory light conditions compared to in plasma, suggesting a protective effect of blood components. aacrjournals.org

Table 1: Factors Influencing the Bioavailability and Stability of this compound Analogues

| Factor | Effect on Bioavailability/Stability | Underlying Mechanism |

|---|---|---|

| Lactone Ring Hydrolysis | Decreases | Conversion of the active lactone form to the inactive carboxylate form at physiological pH. nih.govmdpi.com |

| Increased Lipophilicity | Increases | Enhances partitioning into red blood cells, reducing hydrolysis and improving cellular uptake. bionity.com |

| Human Serum Albumin (HSA) Binding | Decreases | Binding to the inactive carboxylate form shifts the equilibrium away from the active lactone form. bionity.commdpi.com |

| Acidic pH | Increases Stability | Favors the equilibrium towards the active, closed lactone ring form. nih.gov |

| Light Exposure (for specific derivatives) | Decreases Stability | Can lead to photodegradation, as seen with the formation of 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC) from lurtotecan. aacrjournals.orgnih.gov |

Mechanistic Research on Drug-Drug Interactions

The potential for drug-drug interactions with this compound is a critical area of research, as co-administered drugs can significantly alter its pharmacokinetic profile and therapeutic effect. The primary mechanisms governing these interactions for the broader class of camptothecins involve drug transporters and metabolic enzymes.

Drug Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are key players in multidrug resistance. nih.gov These transporters are present in various tissues, including the gastrointestinal tract, and can actively efflux substrate drugs out of cells, thereby limiting their absorption and bioavailability. nih.gov While some novel 7-substituted camptothecin derivatives have been designed to evade these transporters, others may be substrates. nih.gov For example, resistance to the camptothecin derivatives topotecan (B1662842) and irinotecan has been associated with high expression of P-gp and BCRP. nih.gov Therefore, co-administration of drugs that are inhibitors or inducers of these transporters could potentially alter the systemic exposure of this compound if it is also a substrate.

Metabolic Enzymes: The metabolism of camptothecins can be a significant route of elimination and a source of drug-drug interactions.

Cytochrome P450 (CYP) Enzymes: Research on other 7-substituted camptothecins, such as AR-67 (7-tert-butyldimethylsilyl-10-hydroxycamptothecin), has shown that they can be metabolized by CYP enzymes, particularly CYP3A4 and CYP3A5. nih.gov Co-administration of potent inhibitors or inducers of these enzymes could lead to significant changes in the clearance of this compound, affecting its plasma concentrations and potentially its efficacy and toxicity. It is noteworthy that 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC) was not found to be a product of cytochrome P-450 metabolism in studies with human liver microsomes. nih.gov

UDP-Glucuronosyltransferases (UGTs): Glucuronidation is another important metabolic pathway for some camptothecin analogues. aacrjournals.org The active metabolite of irinotecan, SN-38, is known to be inactivated through glucuronidation by UGT1A1. aacrjournals.org Studies on AR-67 have also identified UGT enzymes, such as UGT1A8 and UGT1A7, as being capable of metabolizing the compound. nih.gov Genetic variations in UGT enzymes or the co-administration of drugs that inhibit or induce these enzymes could alter the metabolic clearance of this compound if it is a substrate for this pathway.

Table 2: Potential Mechanisms of Drug-Drug Interactions for this compound

| Mechanism | Interacting Proteins/Enzymes | Potential Outcome |

|---|---|---|

| Drug Efflux | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and other ABC transporters. nih.gov | Co-administration with inhibitors could increase bioavailability; co-administration with inducers could decrease bioavailability. |

| Metabolism | Cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5). nih.gov | Inhibitors may increase exposure to this compound, while inducers may decrease exposure. |

| Metabolism | UDP-Glucuronosyltransferases (e.g., UGT1A family). nih.govaacrjournals.org | Inhibitors could increase active drug levels, while inducers could enhance its inactivation and clearance. |

Mechanisms of Drug Resistance to Camptothecin Analogues

Analysis of Intrinsic and Acquired Resistance Mechanisms

Intrinsic and acquired resistance to camptothecin (B557342) analogues stem from various cellular adaptations that limit the drug's effectiveness. mdpi.com Key mechanisms include alterations in the target enzyme, DNA topoisomerase I, reduced intracellular drug accumulation due to efflux pumps, and metabolic inactivation of the drug. researchgate.netnih.gov

One of the primary mechanisms of resistance involves quantitative or qualitative changes to DNA topoisomerase I (Top1), the molecular target of camptothecins. nih.govaacrjournals.org

Quantitative Alterations : A reduction in the total amount of Top1 protein can lead to resistance. With less of the target enzyme available, the cytotoxic effects of the drug are diminished. aacrjournals.org Down-regulation of the Top1 gene can occur through mechanisms like gene rearrangement or promoter methylation. aacrjournals.org However, studies have shown that the level of Top1 expression is not always the sole determinant of sensitivity, as some resistant cell lines show similar Top1 protein and RNA levels to their sensitive counterparts. nih.govnih.gov

Qualitative Alterations : Changes in the catalytic activity of the Top1 enzyme can also confer resistance. In some resistant cell lines, the intrinsic catalytic activity of Top1 remains comparable to that in sensitive cells, suggesting that resistance is not due to a less active enzyme. nih.gov In other cases, the catalytic activity is reduced in resistant cells. aacrjournals.org For example, in a CPT-resistant cell line (CPT30), the Top1 catalytic activity was only 30% of that in the parental cell line. aacrjournals.org

| Cell Line | Resistance Status | Topoisomerase I Protein/mRNA Levels | Topoisomerase I Catalytic Activity | Reference |

| CPT30 | Resistant | 40% less protein, 30% less mRNA vs. parental | 30% of parental | aacrjournals.org |

| CPT30R | Partial Revertant | 50% higher protein, 20% higher mRNA vs. parental | 200% of parental | aacrjournals.org |

| MCF-7/C4 | Resistant | Similar to parental | Similar to parental | nih.gov |

| HCT116-SN6 | Resistant | Similar to parental | Similar to parental | nih.gov |

This table summarizes the alterations in Topoisomerase I expression and activity in different camptothecin-resistant cell lines.

Mutations within the Topoisomerase I (TOP1) gene are a well-documented mechanism of acquired resistance to camptothecin analogues. nih.govspringermedizin.de These mutations can interfere with the drug's ability to stabilize the Top1-DNA cleavage complex, which is essential for its cytotoxic action. springermedizin.de

Research has identified several specific point mutations in the TOP1 gene in resistant cell lines. For instance, in SN38-resistant HCT116 human colon carcinoma clones, three novel mutations were identified:

p.R621H and p.L617I : Located in the core subdomain III. nih.govspringermedizin.de

p.E710G : Located in the linker domain. nih.govspringermedizin.de

| Mutation | Location | Cell Line | Effect on Drug Action | Reference |

| p.L617I | Core Subdomain III | HCT116 (highly resistant) | Decreased formation of cleavage complexes and double-strand breaks | nih.govspringermedizin.de |

| p.R621H | Core Subdomain III | HCT116 (moderately resistant) | Decreased formation of cleavage complexes and double-strand breaks | nih.govspringermedizin.de |

| p.E710G | Linker Domain | HCT116 (moderately resistant) | Decreased formation of cleavage complexes and double-strand breaks | nih.govspringermedizin.de |

| E418K | Not specified | HCT30 & CPT30R | Decreased drug binding affinity and stabilization of cleavage complexes | aacrjournals.org |

This table details specific mutations in the Topoisomerase I gene identified in camptothecin-resistant cell lines and their functional consequences.

A major mechanism of multidrug resistance involves the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. qiagen.comnih.gov These transporters actively remove chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and limiting their ability to reach their targets. qiagen.com

Two key transporters implicated in resistance to camptothecin analogues are:

Breast Cancer Resistance Protein (BCRP/ABCG2) : Overexpression of BCRP is strongly associated with high levels of resistance to camptothecins like topotecan (B1662842) and SN-38. springermedizin.denih.govnih.gov It is a primary cause of resistance in many cancer cell lines. springermedizin.denih.gov BCRP confers resistance by actively transporting the drugs out of the cancer cells. nih.govoup.com

P-glycoprotein (P-gp/ABCB1) : P-gp is another well-characterized efflux pump that contributes to multidrug resistance. nih.govnih.gov While its overexpression can lead to limited resistance to some camptothecins like topotecan, its role can be less pronounced compared to BCRP for other analogues. aacrjournals.orgmdpi.com

Studies have shown that cell lines with high expression of BCRP can be 400- to 1000-fold more resistant to agents like topotecan and SN-38 than their parental cell lines. nih.govaacrjournals.org This resistance is associated with reduced intracellular drug accumulation and can be reversed by inhibitors of these transporters. oup.comaacrjournals.org

Metabolic inactivation is another critical mechanism of resistance. Glucuronidation, a process where a glucuronic acid moiety is attached to a drug, is a major pathway for the detoxification and elimination of many compounds, including the active metabolites of some camptothecins. aacrjournals.orgnih.gov

This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). nih.govnih.gov Increased UGT activity in cancer cells can lead to the rapid inactivation of drugs like SN-38 (the active metabolite of irinotecan), converting it into the inactive glucuronide form (SN-38G). aacrjournals.orgnih.gov Studies in human lung cancer cell lines have demonstrated that resistant cells possess increased UGT activity and higher levels of UGT protein and mRNA compared to sensitive parent cells. nih.gov Inhibiting the UGT activity in these resistant cells can improve their sensitivity to the drug, confirming the role of this pathway in mediating resistance. aacrjournals.orgnih.gov

Cellular Responses to Camptothecin-Induced DNA Damage

Camptothecins exert their cytotoxic effects by trapping Top1 on the DNA, which leads to DNA strand breaks when the replication or transcription machinery collides with these complexes. nih.govembopress.orgnih.gov The cell's ability to respond to and repair this damage, or to otherwise mitigate the effects of the drug, can be a source of resistance. nih.govnih.gov

A key cellular response to camptothecin-induced damage is the downregulation of the Top1 enzyme itself. nih.gov This process is mediated by the ubiquitin/26S proteasome pathway. nih.govnih.gov When camptothecin stabilizes the Top1-DNA cleavage complex, it signals for the Top1 protein to be tagged with ubiquitin molecules. nih.govsemanticscholar.org

This ubiquitination marks the Top1 protein for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. nih.govnih.gov The degradation of Top1 reduces the number of available targets for the drug, thereby constituting a mechanism of resistance. nih.govsemanticscholar.org The proficiency of this degradation pathway varies among different cell lines; cells that can efficiently downregulate Top1 tend to be less sensitive to camptothecin. nih.gov Conversely, inhibiting the 26S proteasome can prevent this drug-induced Top1 downregulation and sensitize resistant cells to the cytotoxic effects of camptothecin. nih.gov

Research into Strategies for Overcoming Resistance through Chemical Modification

Chemical modification of the camptothecin scaffold is a key strategy in the development of new analogues with improved pharmacological properties, including the ability to overcome mechanisms of drug resistance. Research has largely focused on modifications at various positions of the camptothecin molecule, with the 7-position being a particularly fruitful area of investigation.

Design of Derivatives to Bypass Established Resistance Mechanisms

A primary mechanism of resistance to camptothecin analogues is the increased efflux of the drug from cancer cells, often mediated by ATP-binding cassette (ABC) transporters such as the Breast Cancer Resistance Protein (BCRP). To circumvent this, researchers have designed and synthesized novel 7-modified camptothecin analogues. For instance, the lipophilic 7-modified analogue ST1481 was shown to completely lack cross-resistance in a mitoxantrone-resistant colon carcinoma cell line (HT29/MIT) that overexpresses BCRP. semanticscholar.orgnih.gov This lack of cross-resistance was attributed to the fact that ST1481 is not a substrate for BCRP, as demonstrated by the absence of reduced intracellular accumulation in the resistant cells. semanticscholar.orgnih.gov

Another approach involves the synthesis of derivatives with bulky or charged substituents at the 7-position to hinder recognition and transport by efflux pumps. A series of novel 7-(N-substituted-methyl)-camptothecin derivatives were designed and synthesized, showing potent cytotoxic activity against various human tumor cell lines. nih.gov Similarly, novel camptothecin analogues with sulfonylpiperazinyl motifs at the 7-position have been developed. nih.gov These modifications aim to create compounds that can bypass efflux-mediated resistance, a common challenge with established drugs like topotecan and SN-38. semanticscholar.orgnih.gov

Investigation of Cross-Resistance Profiles of Novel Analogues

A critical aspect of developing new camptothecin analogues is to evaluate their activity against cancer cell lines that have developed resistance to existing therapies. The investigation of cross-resistance profiles helps to determine if a new compound can overcome pre-existing resistance mechanisms.

Several studies have demonstrated that novel 7-substituted camptothecin derivatives exhibit promising activity in multidrug-resistant (MDR) cell lines. For example, a series of 7-(N-substituted-methyl)-camptothecin derivatives were found to be more potent than paclitaxel (B517696) against the MDR KBvin subline. nih.gov Notably, compounds 9d , 9e , and 9r from this series displayed significant activity against this resistant cell line. nih.gov

In another study, novel 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives were evaluated for their cytotoxicity against a panel of human tumor cell lines, including the MDR KB-VIN cell line. nih.govnih.gov The majority of these new analogues demonstrated greater cytotoxic activity than the reference compounds, irinotecan (B1672180) and topotecan. nih.govnih.gov Specifically, compounds 12l and 12k showed the highest cytotoxicity against the KB-VIN cell line, suggesting their potential to overcome this particular resistance phenotype. nih.govnih.gov